molecular formula C33H60MnO6 B1143816 Mn(TMHD)3 CAS No. 14324-99-3

Mn(TMHD)3

Cat. No.: B1143816
CAS No.: 14324-99-3
M. Wt: 607.8 g/mol
InChI Key: JFJXUVXSIUJJNC-LWTKGLMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), commonly referred to as Mn(TMHD)3, is a coordination compound where manganese is complexed with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and volatility, making it a valuable precursor in various chemical processes, particularly in the deposition of thin films.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) typically involves the reaction of manganese(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of Mn(TMHD)3 follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is often produced in high purity to meet the stringent requirements of its applications in thin film deposition and catalysis.

Chemical Reactions Analysis

Types of Reactions

Mn(TMHD)3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of manganese.

    Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while reduction can produce manganese(II) complexes.

Scientific Research Applications

Mn(TMHD)3 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the deposition of manganese-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD).

    Biology: The compound is studied for its potential use in imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.

    Industry: this compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.

Comparison with Similar Compounds

Similar Compounds

    Tris(acetylacetonato)manganese(III): Similar in structure but with acetylacetonate ligands instead of 2,2,6,6-tetramethyl-3,5-heptanedione.

    Manganese(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionato): A related compound with manganese in a different oxidation state.

    Manganese(III) tris(2,4-pentanedionato): Another manganese complex with different diketone ligands.

Uniqueness

Mn(TMHD)3 is unique due to its high volatility and stability, making it particularly suitable for applications in thin film deposition. Its bulky ligands also provide steric protection, enhancing its stability compared to other manganese complexes.

Properties

CAS No.

14324-99-3

Molecular Formula

C33H60MnO6

Molecular Weight

607.8 g/mol

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;manganese

InChI

InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

JFJXUVXSIUJJNC-LWTKGLMZSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Mn]

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn]

Origin of Product

United States
Customer
Q & A

Q1: What is 2,2,6,6-tetramethyl-3,5-heptanedionato manganese(III) (Mn(TMHD)3) and what is it primarily used for in the provided research papers?

A1: this compound is a metalorganic compound primarily used as a precursor in chemical vapor deposition (CVD) processes. [, , , , , , , , ] This technique involves using volatile precursors to deposit thin films of materials onto substrates.

Q2: Why is this compound suitable for CVD?

A2: this compound possesses several characteristics that make it suitable for CVD:

  • Volatility: It exhibits sufficient volatility for vapor phase transport to the substrate. [, ]
  • Thermal Stability: The compound demonstrates thermal stability at temperatures required for CVD without significant decomposition. [, ] This ensures a consistent and controlled deposition process.
  • Clean Decomposition: this compound decomposes cleanly, leaving behind minimal unwanted residues on the deposited film. [, ]

Q3: How does the vapor pressure of this compound behave with temperature?

A3: The vapor pressure of this compound increases with temperature, following the Antoine equation. This relationship allows for precise control of the precursor delivery rate by adjusting the temperature of the precursor source. [, ]

Q4: What types of materials can be deposited using this compound as a precursor?

A4: this compound serves as a precursor for depositing various manganese-containing materials. Research papers highlight its use in:

  • Manganese oxide (Mn3O4) thin films: These films are deposited using this compound in a reduced-pressure metalorganic CVD (MOCVD) process. []
  • Lanthanum strontium manganite (LSM) thin films: this compound is used alongside other metalorganic precursors to create LSM films through plasma-assisted liquid injection CVD (PA-LICVD). []
  • Praseodymium calcium manganite (PCMO) thin films: this compound, together with other precursors, is utilized in a single-solution MOCVD process to deposit PCMO films. [, ]

Q5: What are the advantages of using this compound in a single-solution precursor for PCMO deposition?

A5: Utilizing a single-solution precursor containing this compound, along with Pr(tmhd)3 and a calcium precursor, offers several advantages in PCMO deposition:

  • Compositional Control: It allows for precise control over the stoichiometry of the deposited PCMO film by adjusting the molar ratios of the precursors in the solution. []
  • Simplified Process: Employing a single solution simplifies the deposition process compared to using multiple individual precursors. []

Q6: Are there any alternatives to this compound as a manganese precursor for CVD?

A6: Yes, alternative manganese precursors exist for CVD, including:

  • Manganese(II) acetylacetonate (Mn(acac)2): This precursor is commercially available but is typically less volatile and thermally stable than this compound. [, ]
  • Manganese(II) hexafluoroacetylacetonate (Mn(hfa)2•tmeda): This newer precursor shows promise as a liquid-phase alternative to this compound, offering improved stability and consistent evaporation rates. []

Q7: What analytical techniques are used to characterize materials deposited using this compound?

A7: Several analytical techniques are employed to characterize the deposited materials, including:

  • Scanning Electron Microscopy (SEM): Used to examine the surface morphology and microstructure of the deposited films. [, ]
  • Energy-Dispersive X-ray Analysis (EDX): Employed to determine the elemental composition and stoichiometry of the films. [, ]
  • X-ray Diffraction (XRD): Used to investigate the crystal structure, phase purity, and orientation of the deposited materials. [, ]
  • Atomic Force Microscopy (AFM): Used to study the surface topography and roughness of the films. []
  • X-ray Photoelectron Spectroscopy (XPS): Employed to analyze the elemental composition and chemical states of the elements present in the films. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.